molecular formula C17H10BrClN2O4 B3473971 2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid

2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid

Cat. No.: B3473971
M. Wt: 421.6 g/mol
InChI Key: DFHVCAKPZOKNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid is a complex organic compound that features a bromophenyl group, a chlorinated dioxopyrrol ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid typically involves multiple steps:

    Formation of the 4-bromophenyl intermediate: This can be achieved through the bromination of phenyl compounds using bromine and a suitable catalyst.

    Synthesis of the 4-chloro-2,5-dioxopyrrol ring: This step involves the chlorination of a dioxopyrrol precursor.

    Coupling of the intermediates: The 4-bromophenyl and 4-chloro-2,5-dioxopyrrol intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

    Introduction of the benzoic acid moiety: This can be done through a condensation reaction with a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can occur at the dioxopyrrol ring.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced, such as halides or alkyl groups.

Scientific Research Applications

2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid has several research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the dioxopyrrol ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Chlorobenzoic acid
  • 2,5-Dioxopyrrolidine derivatives

Uniqueness

2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the dioxopyrrol ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[1-(4-bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O4/c18-9-5-7-10(8-6-9)21-15(22)13(19)14(16(21)23)20-12-4-2-1-3-11(12)17(24)25/h1-8,20H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHVCAKPZOKNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Reactant of Route 3
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Reactant of Route 4
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.